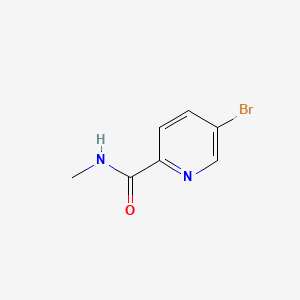

5-Bromo-N-methylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYCXPXWHPWYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628488 | |

| Record name | 5-Bromo-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-87-5 | |

| Record name | 5-Bromo-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N-methylpyridine-2-carboxamide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-N-methylpyridine-2-carboxamide, a versatile building block in medicinal chemistry. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS Number 845305-87-5, is a halogenated pyridine derivative featuring a carboxamide functional group.[1][2][3][4][5] Its strategic placement of a bromine atom and an N-methylcarboxamide group on the pyridine ring makes it a valuable intermediate for introducing diverse functionalities into a molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| CAS Number | 845305-87-5 | [1][2][3] |

| Melting Point | 76-77 °C | Not explicitly cited |

| Boiling Point (Predicted) | 346.8 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.545 g/cm³ | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Insoluble in water. |

Synthesis of this compound: A Proposed Protocol

Experimental Protocol: Synthesis via Acid Chloride

This protocol is a standard and effective method for the amidation of carboxylic acids.[6]

Step 1: Synthesis of 5-Bromopicolinoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopicolinic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C. The use of an excess of thionyl chloride can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane (DCM) or toluene can be used.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromopicolinoyl chloride can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts that are easily removed.

Step 2: Amidation with Methylamine

-

Dissolve the crude 5-bromopicolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (2.0-2.2 eq) in THF or as an aqueous solution. An excess of the amine is used to neutralize the HCl byproduct generated during the reaction. Alternatively, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) can be added.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic methylamine. The use of a base is essential to neutralize the hydrochloric acid formed, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.

Diagram 1: Proposed Synthesis of this compound

Caption: Synthetic route to the target compound.

Spectroscopic Characterization

Precise structural elucidation is paramount in chemical synthesis. While experimental spectra for this compound are not provided in the search results, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of similar structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.5 | d | ~2.5 | 1H |

| H-4 | ~8.0 | dd | ~8.5, 2.5 | 1H |

| H-3 | ~7.8 | d | ~8.5 | 1H |

| NH | ~7.5 | br s | - | 1H |

| N-CH₃ | ~3.0 | d | ~5.0 | 3H |

Interpretation:

-

Aromatic Protons (H-3, H-4, H-6): The pyridine ring protons will appear in the downfield region (7.8-8.5 ppm). H-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen and the electron-withdrawing carboxamide group. It will likely appear as a doublet with a small coupling constant from H-4. H-4 will be a doublet of doublets, coupled to both H-3 and H-6. H-3 will be a doublet, coupled to H-4.

-

Amide Proton (NH): The amide proton signal is typically a broad singlet and its chemical shift can be concentration and solvent dependent. It will show coupling to the N-methyl protons, which may be observed as a quartet in a high-resolution spectrum or simply as a broad signal.

-

N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen will appear as a doublet due to coupling with the adjacent NH proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C-2 | ~150 |

| C-6 | ~148 |

| C-4 | ~140 |

| C-3 | ~122 |

| C-5 | ~118 |

| N-CH₃ | ~26 |

Interpretation:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will have the most downfield chemical shift, typically around 165 ppm.

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The pyridine ring carbons will resonate in the 118-150 ppm range. The carbon bearing the bromine atom (C-5) will be significantly influenced by the halogen's electronic effects. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield among the ring carbons.

-

N-Methyl Carbon (N-CH₃): The methyl carbon will appear in the upfield region, around 26 ppm.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the bromo-substituted pyridine ring, making it a valuable synthon for the construction of more complex molecules, particularly in the field of medicinal chemistry.

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a widely used method to introduce aryl or vinyl groups.

-

Heck Coupling: This reaction forms a carbon-carbon bond between the bromopyridine and an alkene.

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, providing access to alkynylpyridine derivatives.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the 5-position of the pyridine ring.

Diagram 2: Reactivity of this compound in Cross-Coupling Reactions

Caption: Key cross-coupling reactions.

Medicinal Chemistry Relevance

Pyridine-2-carboxamide derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. They are known to act as inhibitors of various enzymes, particularly kinases, by forming key hydrogen bonding interactions with the protein backbone. The N-methyl group and the pyridine nitrogen can act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. The substituent at the 5-position, introduced via cross-coupling reactions, can be tailored to occupy specific pockets in the enzyme's active site, thereby enhancing potency and selectivity.

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Smolecule. 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide. Smolecule. Accessed January 12, 2026.

- CN102321016B, Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate, Google P

- ChemicalBook. 5-BROMO-2-METHYLPYRIDIN-3-AMINE(914358-73-9) 1H NMR spectrum. ChemicalBook. Accessed January 12, 2026.

- HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Accessed January 12, 2026.

- American Elements. 845305-87-5 | AMERICAN ELEMENTS®. American Elements. Published January 15, 2022.

- ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum. ChemicalBook. Accessed January 12, 2026.

- ResearchGate. 5-Bromo-2-methylpyridine N-oxide.

- J&K Scientific LLC. 5-Bromo-N-methylpicolinamide | 845305-87-5. J&K Scientific LLC. Accessed January 12, 2026.

- Lead Sciences. 5-Bromo-N-methylpicolinamide. Lead Sciences. Accessed January 12, 2026.

- ChemicalBook. 5-bromo-1-methyl-2(1h)-pyridinone(81971-39-3) 1 h nmr. ChemicalBook. Accessed January 12, 2026.

- SpectraBase. 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 12, 2026.

- PubChem. This compound. PubChem. Accessed January 12, 2026.

- Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Royal Society of Chemistry. Accessed January 12, 2026.

- BLD Pharm. 845305-87-5|5-Bromo-N-methylpicolinamide. BLD Pharm. Accessed January 12, 2026.

- Benchchem. Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem. Accessed January 12, 2026.

- MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Published February 21, 2021.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- CN101560183B, Method for preparing 5-bromo-2-methylpyridine, Google P

- Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Published August 29, 2022.

- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Varian, Inc. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Varian, Inc. Accessed January 12, 2026.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Accessed January 12, 2026.

- ChemicalBook. 5-Bromo-2-methylpyridine synthesis. ChemicalBook. Accessed January 12, 2026.

- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Published April 25, 2012.

- ChemicalBook. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1. ChemicalBook. Accessed January 12, 2026.

- RU2070193C1, Process for preparing 5-bromonicotinic acid, Google P

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Accessed January 12, 2026.

- BLDpharm. 845305-83-1|4-[(Piperidin-4-yl)oxy]piperidine-1-carboxylic acid tert-butyl ester. BLDpharm. Accessed January 12, 2026.

- Ambeed. 845305-83-1 | 4-[(Piperidin-4-yl)oxy]piperidine-1-carboxylic acid tert-butyl ester | Ethers. Ambeed. Accessed January 12, 2026.

- Capot Chemical. 845305-83-1 | 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester. Capot Chemical. Accessed January 12, 2026.

- Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Accessed January 12, 2026.

- Khan Academy. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. Published March 10, 2023.

Sources

- 1. americanelements.com [americanelements.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5-Bromo-N-methylpicolinamide - Lead Sciences [lead-sciences.com]

- 4. This compound | C7H7BrN2O | CID 22831620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 845305-87-5|5-Bromo-N-methylpicolinamide|BLD Pharm [bldpharm.com]

- 6. hepatochem.com [hepatochem.com]

5-Bromo-N-methylpyridine-2-carboxamide molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-N-methylpyridine-2-carboxamide

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and applications of this compound (C₇H₇BrN₂O). Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the key structural features that define the compound's chemical behavior and utility as a versatile building block in modern organic synthesis. We will explore its spectroscopic signature, conformational analysis, and reactivity, grounding the discussion in established chemical principles and citing authoritative literature.

Introduction and Core Structural Analysis

This compound is a heterocyclic organic compound featuring a pyridine ring as its core scaffold.[1] The systematic placement of its functional groups—a bromine atom and an N-methylated amide—imparts a unique combination of reactivity and structural properties that are highly valuable in medicinal chemistry and materials science.

Molecular Identity:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₇BrN₂O[1]

-

CAS Number: 35868-67-2

-

Molecular Weight: 215.05 g/mol

The molecule's architecture is defined by three primary components:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. This ring system is a "privileged scaffold" in drug discovery, known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The nitrogen atom acts as a mild base and a hydrogen bond acceptor.

-

5-Bromo Substituent: The bromine atom at the C5 position is a critical functional handle. As an electron-withdrawing group, it influences the electron density of the pyridine ring. More importantly, it serves as a reactive site for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of diverse chemical moieties.[2]

-

N-methylpyridine-2-carboxamide Group: Positioned at C2, this group consists of a carbonyl bonded to the ring and an N-methylated amine. The amide functionality is a key structural motif in many pharmaceuticals, capable of acting as both a hydrogen bond donor (from the N-H in the parent amide) and acceptor (at the carbonyl oxygen). In this N-methylated form, it lacks the N-H donor but maintains its acceptor capability and steric influence. The proximity of the amide to the pyridine nitrogen (C2 position) allows for potential chelation with metal ions, a property leveraged in coordination chemistry.[3][4][5]

The planarity of the pyridine ring is well-established. The amide bond (-CO-NH-) itself has a significant double-bond character, leading to restricted rotation and a generally planar geometry. This can result in cis/trans isomers. X-ray crystallographic studies of related picolinamides often show a preference for a cis amide geometry where the pyridine ring and the N-substituent are on the same side relative to the C-N amide bond.[3]

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic fingerprint of this compound is essential for its purification, handling, and structural verification.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | PubChem[1] |

| Molecular Weight | 215.05 g/mol | PubChem |

| Physical State | Solid (predicted) | --- |

| XLogP3 | 0.8 | PubChem[6] |

| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Carbonyl O) | PubChem |

Spectroscopic Characterization (Predicted)

Direct experimental spectra for this specific compound are not widely published; however, its signature can be reliably predicted based on its constituent functional groups.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (~7.5-8.8 ppm). Their coupling patterns (doublets and doublets of doublets) would be characteristic of a 2,5-disubstituted pyridine system.

-

N-Methyl Protons: A singlet, likely around 2.8-3.1 ppm, corresponding to the three protons of the methyl group attached to the amide nitrogen.

-

Amide Proton: A broad singlet (or doublet if coupled to the methyl group, though often broadened) in the region of 8.0-8.5 ppm, which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Pyridine Carbons: Five distinct signals in the aromatic region (~120-155 ppm). The carbon bearing the bromine (C5) would be shifted relative to an unsubstituted pyridine.

-

Carbonyl Carbon: A characteristic signal in the downfield region, typically ~165-170 ppm.

-

N-Methyl Carbon: A signal in the aliphatic region, around 26-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is indicative of the amide carbonyl group.

-

N-H Bend: A band around 1550 cm⁻¹ associated with the amide II band.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-650 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) will appear as a characteristic doublet of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 214 and 216). This isotopic signature is definitive proof of the presence of a single bromine atom (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).

-

Synthesis and Reactivity

The synthesis of this compound is typically achieved through standard amide bond formation chemistry. The reactivity of the molecule is dominated by the versatile bromine substituent.

General Synthesis Protocol

The most common and reliable method involves the coupling of a 5-bromopicolinic acid derivative with methylamine. The carboxylic acid is first activated to facilitate the nucleophilic attack by the amine.

Workflow: Amide Coupling Reaction

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: To a solution of 5-bromopicolinic acid in an inert solvent (e.g., dichloromethane or toluene), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C.[3] The reaction mixture is then typically heated to reflux for 2-4 hours to ensure complete formation of the acyl chloride intermediate. The excess reagent and solvent are removed under reduced pressure.

-

Amidation: The crude 5-bromopicolinoyl chloride is re-dissolved in a fresh, dry, inert solvent. The solution is cooled in an ice bath.

-

Nucleophilic Addition: A solution of methylamine (often as a 2M solution in THF or as aqueous methylamine with a base like triethylamine) is added slowly to the acyl chloride solution. The reaction is typically stirred at 0°C for 30 minutes and then allowed to warm to room temperature for several hours or until completion is confirmed by TLC.

-

Work-up and Purification: The reaction mixture is quenched with water or a saturated sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Final Product: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.

Key Reactivity Insights

The true synthetic power of this molecule lies in the reactivity of the C5-Br bond. This site allows the molecule to serve as a versatile scaffold for building more complex structures.

Caption: Reactivity pathways for derivatization.

Applications in Drug Discovery and Chemical Biology

Pyridine-based carboxamides are ubiquitous in modern pharmaceuticals. This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate used in the synthesis of biologically active molecules.

-

Scaffold for Kinase Inhibitors: The pyridine core is a well-known hinge-binding motif for many protein kinases. The C5 position is often a vector for substitution, allowing chemists to project functional groups into solvent-exposed regions or other pockets of the enzyme to enhance potency and selectivity. Brominated pyridines are common starting materials for synthesizing inhibitors of key targets like p38 MAP kinase.[2]

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined chemical handles, this molecule is an ideal fragment for FBDD screening campaigns. Hits containing this fragment can be readily optimized by leveraging the reactivity of the bromine atom to explore the surrounding chemical space.

-

Coordination Chemistry: The 2-carboxamide and pyridine nitrogen can act as a bidentate ligand, forming stable complexes with transition metals. These complexes may have applications in catalysis or as imaging agents.[4][5]

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its molecular structure, characterized by a pyridine ring functionalized with a reactive bromine atom and a stabilizing N-methylamide group, provides a robust platform for chemical diversification. The well-defined reactivity of the C-Br bond via cross-coupling reactions, combined with the proven biological relevance of the picolinamide scaffold, ensures its continued importance as a building block in the rational design and synthesis of novel therapeutics and functional materials.

References

-

Synthesis of picolinamide amide derivatives. ResearchGate. [Link]

- Process for synthesis of picolinamides.

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

-

This compound. PubChem, National Institutes of Health. [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Royal Society of Chemistry. [Link]

-

5-Bromo-N-methylpyridine-3-carboxamide. PubChem, National Institutes of Health. [Link]

-

Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κN,O)(thiocyanato-κN)rhenium(I). ResearchGate. [Link]

-

Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κ2 N 1,O)(thiocyanato-κN)rhenium(I). PubMed Central, National Institutes of Health. [Link]

Sources

- 1. This compound | C7H7BrN2O | CID 22831620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κ2 N 1,O)(thiocyanato-κN)rhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-N-methylpyridine-2-carboxamide CAS number

An In-Depth Technical Guide to 5-Bromo-N-methylpyridine-2-carboxamide

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features—a pyridine core, a reactive bromine handle, and a hydrogen-bonding carboxamide group—make it a valuable scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers and drug development professionals, details the compound's physicochemical properties, outlines a robust synthetic pathway and mechanism, describes essential analytical characterization techniques, explores its applications in drug discovery, and provides critical safety and handling protocols. The information is presented from the perspective of a senior application scientist, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Introduction and Core Identification

This compound (CAS Number: 1196154-61-6 ) is a substituted pyridine derivative that has emerged as a significant intermediate in the synthesis of biologically active compounds.[1][2] The pyridine ring is a prevalent motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of a bromine atom at the 5-position provides a versatile reactive site, primarily for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical functionalities.[3][4] The N-methylcarboxamide group at the 2-position further influences the molecule's solubility, polarity, and capacity for specific hydrogen bond interactions with biological targets.[3] This combination of features makes it an attractive starting point for constructing libraries of novel compounds in drug discovery programs.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for designing experiments, developing formulations, and ensuring proper handling. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1196154-61-6 | Parchem[1] |

| Molecular Formula | C₇H₇BrN₂O | PubChem[2][5] |

| Molecular Weight | 215.05 g/mol | PubChem[3][5] |

| IUPAC Name | This compound | PubChem[2] |

| Appearance | Off-white to pale yellow solid (Typical) | General Knowledge |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General Knowledge |

Synthesis and Mechanistic Rationale

The most direct and common method for synthesizing this compound is through the amidation of a 5-bromopicolinic acid derivative with methylamine. This approach is favored for its high efficiency and the ready availability of starting materials.

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

Rationale: The conversion of the carboxylic acid to an acid chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as its byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent amidation reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. A tertiary amine base like triethylamine (Et₃N) is included to neutralize the HCl generated during the reaction.

Step-by-Step Methodology:

-

Acid Chloride Formation: To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0°C using an ice bath. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromopicolinoyl chloride, which is typically used immediately in the next step.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM (~0.5 M) and cool to 0°C.

-

In a separate flask, prepare a solution of methylamine (2.0 eq, e.g., as a 40% aqueous solution or 2.0 M solution in THF) and triethylamine (1.5 eq) in DCM.

-

Add the methylamine solution dropwise to the cooled acid chloride solution.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Analytical Characterization

Ensuring the identity, purity, and stability of a key intermediate is paramount.[6] A multi-technique approach is required for comprehensive characterization.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control and batch release.

High-Performance Liquid Chromatography (HPLC)

Purpose: HPLC is the workhorse for assessing the purity of the compound and quantifying any impurities. A reverse-phase method is standard for pyridine derivatives.[6]

Exemplar Protocol:

-

Instrument: HPLC system with a UV detector (diode array detector preferred).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criterion: The main peak should represent >95% of the total integrated peak area for typical research applications.

Mass Spectrometry (MS)

Purpose: MS provides definitive confirmation of the molecular weight, which is a primary indicator of the compound's identity. The characteristic isotopic pattern of bromine is a key diagnostic feature.

Exemplar Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Dissolve a small amount of sample in methanol or acetonitrile (~0.1 mg/mL).

-

Expected Result: The mass spectrum should show two major peaks corresponding to the protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), these peaks will be of nearly equal intensity and separated by 2 m/z units (e.g., at m/z 215 and 217).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: NMR is the most powerful tool for unambiguous structural elucidation, confirming the precise arrangement of atoms and functional groups.[6]

Exemplar Protocol:

-

Instrument: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The spectrum should show distinct signals for the three aromatic protons on the pyridine ring, the N-methyl group (a doublet coupled to the amide N-H), and the amide proton (a broad quartet).

-

¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the five carbons of the pyridine ring, the carbonyl carbon, and the N-methyl carbon.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules with potential therapeutic applications.

Role as a Synthetic Building Block

Caption: Application as a scaffold in diversity-oriented synthesis.

The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions.[4] This allows for the modular and efficient construction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reacting with aryl or heteroaryl boronic acids introduces new aromatic systems, enabling exploration of structure-activity relationships related to aromatic substitution.[4]

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to compounds with rigid, linear linkers, which can be valuable for probing binding pockets in proteins.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of various primary or secondary amines, creating derivatives with altered physicochemical properties and new hydrogen bonding capabilities.

These synthetic strategies are fundamental in medicinal chemistry for lead optimization, where researchers systematically modify a core scaffold to improve potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the hazard profile can be inferred from closely related structures like 5-Bromo-2-methylpyridine-3-carboxamide.[3]

-

Potential Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

When handling the solid powder, use a dust mask or work in a ventilated fume hood to avoid inhalation.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid creating dust.

-

Ensure adequate ventilation.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and organic synthesis. Its well-defined structure, coupled with the strategic placement of reactive and interactive functional groups, provides a reliable and versatile platform for the synthesis of novel compounds. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

- Smolecule. (2023, August 26). 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide.

- Parchem. This compound (Cas 1196154-61-6).

- PubChem. 5-Bromo-N-methylpyridine-3-carboxamide.

- BLD Pharm. 1346819-04-2|5-Bromo-N-methylpyrimidine-2-carboxamide.

- Benchchem. 5-Bromo-2-methylpyridine-3-carboxamide|CAS 1346541-61-4.

- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

- PubChem. This compound.

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- ChemicalBook. 5-Bromo-2-methylpyridine synthesis.

- Benchchem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.

- Sigma-Aldrich. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5.

Sources

- 1. parchem.com [parchem.com]

- 2. This compound | C7H7BrN2O | CID 22831620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-N-methylpyridine-2-carboxamide IUPAC name

An In-depth Technical Guide to 5-Bromo-N-methylpyridine-2-carboxamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We confirm its International Union of Pure and Applied Chemistry (IUPAC) name and detail its chemical identity, physicochemical properties, and a robust, commonly employed synthetic pathway. Furthermore, this document outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, FT-IR, and MS) essential for its unambiguous identification and quality control. The guide culminates in a discussion of its significant applications, primarily as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), leveraging the reactivity of its bromine substituent for cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound .[1][2] This name precisely describes a pyridine ring substituted at the 2-position with an N-methylated carboxamide group and at the 5-position with a bromine atom. It is also commonly known by synonyms such as 5-bromo-N-methylpicolinamide.[1][3] The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 845305-87-5 | [1] |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| Canonical SMILES | CNC(=O)C1=NC=C(C=C1)Br | [1] |

| InChI Key | OHYCXPXWHPWYFX-UHFFFAOYSA-N | [1] |

| Synonyms | 5-bromo-n-methylpicolinamide, n-methyl 5-bromopicolinamide | [1][3] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | Solid (powder to crystal) | |

| Melting Point | 76°C to 77°C | [1] |

| Purity (Typical) | ≥96% | [1] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; low solubility in water. | [4] |

Synthesis and Purification

A prevalent and logical method for the synthesis of this compound involves the amidation of a carboxylic acid precursor, 5-bromopyridine-2-carboxylic acid. This two-step process ensures high efficiency and selectivity.

Synthetic Rationale

The core of the synthesis is the formation of an amide bond, a fundamental transformation in organic chemistry. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophile. A common method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophile, in this case, methylamine, to form the desired amide.

Sources

- 1. This compound, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 2. This compound | C7H7BrN2O | CID 22831620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]

Introduction: Strategic Importance and Synthesis Overview

An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-methylpyridine-2-carboxamide

This compound is a key heterocyclic building block in contemporary drug discovery and fine chemical synthesis. Its pyridine core, substituted with a bromine atom and an N-methylcarboxamide group, offers versatile handles for further chemical modification, such as cross-coupling reactions at the bromine site, while the amide moiety can participate in crucial hydrogen bonding interactions within biological targets. This guide provides a detailed exploration of the principal synthetic pathways to this valuable intermediate, focusing on the underlying chemical logic, practical experimental protocols, and critical process considerations for researchers in the pharmaceutical and chemical sciences.

The primary synthetic strategy hinges on the formation of the amide bond between a suitable 5-bromopicolinic acid precursor and methylamine. Direct condensation is generally inefficient due to the formation of a highly unreactive ammonium carboxylate salt[1][2]. Therefore, activation of the carboxylic acid is paramount. This guide will detail two robust and widely adopted methodologies: the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate and the use of modern in situ peptide coupling reagents.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic disconnection of the target molecule at the amide C-N bond logically identifies 5-bromopyridine-2-carboxylic acid (also known as 5-bromopicolinic acid) and methylamine as the primary precursors. This approach forms the foundation of the synthetic strategies discussed herein.

Figure 1. Retrosynthetic analysis of this compound.

Pathway I: Synthesis via Acyl Chloride Intermediate

This classic and highly reliable method involves a two-step process: the activation of 5-bromopicolinic acid to its corresponding acyl chloride, followed by reaction with methylamine. The conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

Step 1: Preparation of 5-Bromopyridine-2-carboxylic Acid

While 5-bromopyridine-2-carboxylic acid is commercially available[3][4], it can also be prepared in the laboratory via the oxidation of 5-bromo-2-methylpyridine. This transformation provides a cost-effective route if the starting picoline derivative is readily accessible.

Experimental Protocol: Oxidation of 5-Bromo-2-methylpyridine [4]

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (6.0 g, 35 mmol) and 150 mL of water.

-

Heat the mixture to 80°C with vigorous stirring.

-

Add potassium permanganate (KMnO₄) (24.8 g, 157 mmol) portion-wise over 3 hours, maintaining the temperature at 80°C. The purple color of the permanganate will dissipate as it is consumed.

-

After the final addition, continue stirring at 80°C for an additional 3-4 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Adjust the pH of the clear filtrate to 4-5 with concentrated hydrochloric acid. A white precipitate of 5-bromopyridine-2-carboxylic acid will form.

-

Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Acyl Chloride Formation and Amidation

The carboxylic acid is converted to the highly reactive 5-bromopicolinoyl chloride, which is then immediately treated with methylamine without purification. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Figure 2. Workflow for the acyl chloride synthesis pathway.

Experimental Protocol: Synthesis of this compound

-

Activation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend 5-bromopyridine-2-carboxylic acid (2.02 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

-

Add thionyl chloride (1.1 mL, 15 mmol, 1.5 equiv) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure to yield the crude acyl chloride as a solid or oil.

-

Amidation: Re-dissolve the crude 5-bromopicolinoyl chloride in fresh anhydrous DCM (30 mL) and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylamine (e.g., 2.0 M in THF, 7.5 mL, 15 mmol, 1.5 equiv) dropwise with vigorous stirring. A tertiary amine base like triethylamine (2.8 mL, 20 mmol, 2.0 equiv) should be added to scavenge the HCl byproduct[5].

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water (30 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure this compound.

Pathway II: Synthesis via In Situ Amide Coupling Reagents

Modern amide bond formation often employs coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions than the acyl chloride method[6]. This approach is particularly advantageous for complex substrates with sensitive functional groups. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient.

Figure 3. General mechanism of amide formation using a coupling reagent.

Experimental Protocol: HATU-Mediated Synthesis [7]

-

In a round-bottom flask, dissolve 5-bromopyridine-2-carboxylic acid (1.01 g, 5 mmol) in anhydrous DMF (25 mL).

-

Add HATU (2.28 g, 6 mmol, 1.2 equiv) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol, 3.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Add a solution of methylamine (e.g., 2.0 M in THF, 3.0 mL, 6 mmol, 1.2 equiv) dropwise to the activated mixture at room temperature.

-

Stir the reaction for 2-6 hours at room temperature. Monitor the reaction to completion by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel as described in Pathway I.

Data Summary and Method Comparison

| Parameter | Pathway I: Acyl Chloride | Pathway II: Coupling Reagent (HATU) |

| Activating Agent | Thionyl Chloride (SOCl₂) | HATU |

| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| Temperature | 0°C to Reflux | Room Temperature |

| Reaction Time | 6-15 hours | 2-6 hours |

| Advantages | Cost-effective reagents, high reactivity | Milder conditions, high yields, fewer side reactions, broad substrate scope[6] |

| Disadvantages | Harsh reagents (SOCl₂), potential for side reactions with sensitive substrates | Higher cost of reagents, requires careful purification to remove byproducts |

Purification and Characterization

Independent of the synthetic pathway, the final product requires rigorous purification and characterization to confirm its identity and purity, which is critical for its use in drug development.

-

Purification: Flash column chromatography on silica gel is the most common method. A typical eluent system is a gradient of 0-50% ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed for final purification.

-

Characterization:

-

¹H NMR: Expected signals include a singlet for the N-methyl protons, and distinct signals in the aromatic region for the three pyridine protons.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the N-methyl carbon, and the six carbons of the bromopyridine ring are expected.

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Melting Point: A sharp melting point indicates high purity of the crystalline solid.

-

Safety Considerations

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Coupling Reagents (e.g., HATU): While less hazardous than SOCl₂, coupling reagents can be irritants and sensitizers. Handle with care, avoiding inhalation of dust and skin contact.

-

Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive toxin. Minimize exposure by working in a fume hood and using appropriate PPE.

-

Amines (Methylamine): Flammable and corrosive. Handle with care in a well-ventilated area.

This guide provides a comprehensive framework for the synthesis of this compound. The choice between the acyl chloride and coupling reagent pathways will depend on factors such as substrate sensitivity, scale, cost, and available laboratory resources. Both methods, when executed with care, provide reliable access to this important chemical intermediate.

References

-

Condensation of Acids with Amines. Chemistry LibreTexts. (2020-05-30). Available at: [Link]

-

Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. ACS Publications - Organic Letters. Available at: [Link]

-

Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. Fengchen Group. Available at: [Link]

-

The preparation of amides. Chemguide. Available at: [Link]

-

Making Amides from Carboxylic Acids. Chemistry LibreTexts. (2023-01-22). Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23). Available at: [Link]

Sources

An In-depth Technical Guide to the Starting Materials for 5-Bromo-N-methylpyridine-2-carboxamide

Introduction: The Strategic Importance of 5-Bromo-N-methylpyridine-2-carboxamide

This compound is a key molecular scaffold and versatile building block in modern medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a bromine atom, a carboxamide group, and a methyl substituent, offers multiple points for synthetic elaboration. The bromine atom, in particular, serves as a crucial reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The N-methylcarboxamide moiety can participate in critical hydrogen bonding interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of derivative compounds. Understanding the most efficient and scalable synthetic routes to this intermediate is paramount for researchers aiming to accelerate their discovery programs. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the selection of starting materials and the underlying chemical logic that governs these transformations.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis

A retrosynthetic analysis of the target molecule reveals the most logical disconnections and, consequently, the most strategically sound starting materials. The primary and most intuitive disconnection is across the amide bond, which simplifies the target into two readily accessible synthons: 5-bromopyridine-2-carboxylic acid and methylamine . This is the most common and industrially favored approach.

A secondary disconnection of the carboxylic acid itself points to 5-bromo-2-methylpyridine (5-bromo-2-picoline) as a key precursor, which can be oxidized to form the required carboxylic acid. This multi-step approach provides a robust and high-yielding pathway from a commercially available starting material.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: From 5-Bromo-2-methylpyridine

The most field-proven and scalable synthesis of this compound initiates from 5-bromo-2-methylpyridine. This pathway involves two principal transformations: the oxidation of the methyl group to a carboxylic acid, followed by the formation of the N-methyl amide.

Caption: Key synthetic workflow from 5-bromo-2-methylpyridine.

Step 1: Oxidation of 5-Bromo-2-methylpyridine

The conversion of the 2-methyl group of the pyridine ring to a carboxylic acid is a critical step. The choice of oxidant is key to achieving high yield and purity without compromising the sensitive bromo-substituted aromatic ring.

Expertise & Causality: Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation.[1][2] It is a powerful, inexpensive, and effective reagent for oxidizing alkyl side chains on aromatic rings. The reaction is typically performed in water under heating. The electron-withdrawing nature of the pyridine ring and the bromo substituent deactivates the ring towards oxidative cleavage, allowing for the selective oxidation of the methyl group. The reaction proceeds via a radical mechanism initiated by hydrogen abstraction from the methyl group, followed by further oxidation to the carboxylate salt. Acidic workup then protonates the carboxylate to yield the desired carboxylic acid.

| Parameter | Condition | Source |

| Starting Material | 5-Bromo-2-methylpyridine | [1] |

| Oxidant | Potassium Permanganate (KMnO₄) | [1][2] |

| Solvent | Water | [1] |

| Molar Ratio (Substrate:KMnO₄) | 1 : 2 to 1 : 3 | [1] |

| Reaction Temperature | 85-90 °C | [1] |

| Typical Yield | ~77% | [1] |

Detailed Experimental Protocol: Synthesis of 5-Bromopyridine-2-carboxylic Acid[1][2]

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (17.1 g, 0.1 mol) and 100 mL of water.

-

Heat the mixture to 80 °C with vigorous stirring.

-

Add potassium permanganate (39.5 g, 0.25 mol) in portions over 60-90 minutes, ensuring the internal temperature is maintained between 85-90 °C. The exothermic reaction requires careful control of the addition rate.

-

After the addition is complete, maintain the reaction at 90 °C for an additional 90 minutes, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Combine the filtrates and cool in an ice bath. Carefully adjust the pH to 3-4 with 6M hydrochloric acid. A white precipitate will form.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromopyridine-2-carboxylic acid. The product can be further purified by recrystallization from ethanol.[1]

Step 2: Amide Formation with Methylamine

The final step is the coupling of 5-bromopyridine-2-carboxylic acid with methylamine. This is a standard amidation reaction that requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Expertise & Causality: The most direct method for activating the carboxylic acid is its conversion to a highly reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are ideal for this purpose as their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed. The resulting acyl chloride is then reacted in situ with methylamine (typically used as a solution in THF, water, or as a gas) to form the final amide product with high efficiency. The reaction is generally run at low temperatures to control the exothermicity of the reaction between the acyl chloride and the amine.

Detailed Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend 5-bromopyridine-2-carboxylic acid (10.1 g, 0.05 mol) in 100 mL of anhydrous dichloromethane.

-

Add a catalytic amount of DMF (2-3 drops).

-

Slowly add oxalyl chloride (5.5 mL, 0.06 mol) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours. The evolution of gas will cease, and the solution will become clear, indicating the formation of the acyl chloride.

-

In a separate flask, cool a 2.0 M solution of methylamine in THF (50 mL, 0.1 mol) to 0 °C.

-

Slowly add the freshly prepared acyl chloride solution to the methylamine solution via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by adding 50 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Alternative Starting Materials and Precursor Synthesis

While 5-bromo-2-methylpyridine is an excellent starting material, its own synthesis is relevant for a comprehensive understanding. A common route to this precursor starts from 6-methyl-3-aminopyridine via a Sandmeyer-type reaction.[3]

Expertise & Causality: The Sandmeyer reaction is a classic transformation that converts an aromatic amine into an aryl halide. The amine is first diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) to form a diazonium salt. This highly reactive intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom. This method provides a regiochemically controlled way to introduce the bromine atom at the desired position.[3]

Conclusion

For the synthesis of this compound, the most strategically sound and industrially viable approach relies on two key starting materials: 5-bromo-2-methylpyridine and methylamine . The synthetic pathway, involving a robust potassium permanganate oxidation followed by a standard acyl chloride-mediated amidation, is efficient, scalable, and utilizes readily available reagents. Understanding the synthesis of the 5-bromo-2-methylpyridine precursor itself, for instance from 6-methyl-3-aminopyridine, provides researchers with a complete and versatile roadmap for accessing this valuable chemical intermediate.

References

-

Fengchen Group. (n.d.). Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. Retrieved from [Link]

- Google Patents. (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

- Google Patents. (2015). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.

- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

An In-depth Technical Guide to the Biological Activity of 5-Bromo-N-methylpyridine-2-carboxamide

This guide provides a comprehensive technical overview of 5-Bromo-N-methylpyridine-2-carboxamide, a pyridine derivative with significant potential in therapeutic research. The document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and detailed protocols for investigating its biological activities. While direct research on this specific molecule is emerging, this guide synthesizes data from closely related analogs to provide a robust framework for its scientific exploration.

Introduction to this compound

This compound belongs to the pyridine-carboxamide class of compounds, which are recognized for their diverse biological activities. The pyridine ring is a common motif in many pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. The presence of a bromine atom at the 5-position and an N-methylcarboxamide group at the 2-position creates a unique electronic and steric profile that can be exploited for targeted drug design.

Pyridine derivatives are integral to numerous natural products, including alkaloids and vitamins. In medicinal chemistry, they serve as scaffolds for developing agents with a wide range of therapeutic applications, such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects[1][2]. The carboxamide group is a crucial functional group in many biologically active molecules, contributing to their stability and binding affinity[3].

Synthesis of this compound and its Derivatives

The synthesis of pyridine-carboxamide derivatives is a well-established area of organic chemistry. The bromine atom on the pyridine ring serves as a versatile handle for various cross-coupling reactions, allowing for the generation of a diverse library of analogs.

A common synthetic route involves the amidation of a corresponding carboxylic acid or its activated derivative. For instance, the synthesis of related compounds has been achieved through the reaction of a pyridine carboxylic acid with an appropriate amine in the presence of a coupling reagent.

Derivatives of this compound can be synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the introduction of various aryl or heteroaryl groups at the 5-position, enabling the exploration of structure-activity relationships (SAR)[4][5].

General Synthetic Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 5-aryl-N-methylpyridine-2-carboxamides from this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., 1,4-dioxane and water mixture)

-

Nitrogen atmosphere

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve this compound and the arylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

-

Add the palladium catalyst and the base to the reaction mixture.

-

Heat the mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the catalyst.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-methylpyridine-2-carboxamide.

Caption: General workflow for the synthesis of 5-aryl-N-methylpyridine-2-carboxamide derivatives via Suzuki-Miyaura cross-coupling.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound and its derivatives are hypothesized to exhibit a range of biological effects, primarily as antimicrobial agents and modulators of inflammatory pathways.

Antimicrobial Activity

The pyridine-carboxamide scaffold is present in several compounds with known antibacterial and antifungal properties[2][3]. The mechanism of action for such compounds often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

For instance, derivatives of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli[3]. The carboxamide linkage is crucial for this activity, as it mimics the peptide bond in bacterial proteins[3]. It is plausible that this compound could act as an inhibitor of bacterial enzymes, such as β-lactamases, by binding to their active sites.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) for this compound against various bacterial strains.

| Bacterial Strain | Predicted MIC (µg/mL) |

| Escherichia coli | 16 - 64 |

| Staphylococcus aureus | 8 - 32 |

| Pseudomonas aeruginosa | 32 - 128 |

| Bacillus subtilis | 4 - 16 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Modulation of Inflammatory Pathways

A structurally related compound, 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide, has been identified as a probe that binds to galectin-3[6]. Galectin-3 is a protein involved in various biological processes, including inflammation, cell adhesion, and migration. By binding to galectin-3, this compound can modulate its activity and influence these processes[6].

This suggests that this compound could also interact with galectin-3 or other proteins involved in inflammatory signaling pathways. Inhibition of such pathways could have therapeutic potential in inflammatory and immune-related diseases.

Potential Signaling Pathway Inhibition:

The inhibition of galectin-3 by a this compound analog could disrupt downstream signaling events that contribute to inflammation. This may include the modulation of pathways involving NF-κB and MAPK, which are key regulators of inflammatory gene expression.

Caption: Hypothetical inhibition of the Galectin-3 signaling pathway by this compound.

Future Directions and Therapeutic Potential

The exploration of this compound and its derivatives is a promising area of research. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets to identify novel activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of lead compounds in animal models.

The versatility of the pyridine-carboxamide scaffold, combined with the potential for diverse functionalization, makes this compound a valuable starting point for the development of new therapeutic agents.

References

- Smolecule. (2023, August 26). 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide.

- Benchchem. 5-Bromo-2-methylpyridine-3-carboxamide | CAS 1346541-61-4.

- MDPI. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.

- Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- ResearchGate. (2025, August 5). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-N-methylpyridine-2-carboxamide

Authored by: A Senior Application Scientist

Executive Summary

5-Bromo-N-methylpyridine-2-carboxamide represents a promising, yet underexplored, scaffold in medicinal chemistry. While direct biological data for this specific molecule is nascent, its structural components—a pyridine ring, a carboxamide linker, and a bromine substituent—are hallmarks of a class of compounds with significant and diverse pharmacological activities. This technical guide synthesizes the current understanding of structurally related pyridine carboxamide and nicotinamide analogs to forecast the most probable therapeutic targets for this compound. We delve into the mechanistic basis for these predictions, drawing parallels from established enzyme inhibitors in oncology, infectious diseases, and inflammatory conditions. Furthermore, we provide a comprehensive, actionable framework for the experimental validation of these hypothesized targets, equipping researchers and drug development professionals with the necessary protocols and strategic insights to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Pyridine Carboxamide Scaffold in Modern Drug Discovery

The pyridine carboxamide motif is a cornerstone of contemporary medicinal chemistry, renowned for its versatile role as a pharmacophore in a multitude of clinically successful drugs. Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability, and its ability to engage in a wide range of non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. As analogs of nicotinamide, a form of vitamin B3 and a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), these compounds are well-positioned to interact with a vast array of NAD+-dependent enzymes.[1][2]

The therapeutic landscape is replete with examples of pyridine carboxamide derivatives acting as potent and selective enzyme inhibitors. From targeting histone demethylases in oncology to urease in infectious diseases and phosphodiesterase 4 (PDE4) in inflammatory conditions, the adaptability of this scaffold is evident.[3][4] The introduction of a bromine atom, as seen in this compound, offers a strategic vector for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5][6] This guide will, therefore, leverage the rich pharmacology of this compound class to propose and rationalize a focused set of potential therapeutic targets for this compound.

Chemical Properties of this compound

A foundational understanding of the chemical and physical properties of this compound is crucial for interpreting its potential biological activity and for designing experimental protocols.

| Property | Value | Source |